molecular formula C14H10IN3O B7744170 3-[(6-Iodoquinazolin-4-yl)amino]phenol

3-[(6-Iodoquinazolin-4-yl)amino]phenol

Cat. No.: B7744170
M. Wt: 363.15 g/mol
InChI Key: QNINGIIDMCWVGD-UHFFFAOYSA-N
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Description

3-[(6-Iodoquinazolin-4-yl)amino]phenol is a quinazoline derivative characterized by a 6-iodo-substituted quinazoline core linked to a phenol group via an amino bridge.

Synthesis: The synthesis of 6-iodoquinazoline derivatives typically involves cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde derivatives, followed by POCl3-mediated aromatization to introduce chlorine at the 4-position . Subsequent substitution of the chloro group with aminophenol yields the target compound. Reaction conditions (e.g., solvent, temperature, and catalysts) critically influence yield and purity. For example, triethylamine is often employed to neutralize HCl generated during substitution reactions .

Properties

IUPAC Name

3-[(6-iodoquinazolin-4-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(19)7-10/h1-8,19H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNINGIIDMCWVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Iodoquinazolin-4-yl)amino]phenol typically involves the iodination of quinazolinone derivatives followed by the introduction of an amino group and subsequent coupling with phenol. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the coupling reactions may require the use of palladium catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Iodoquinazolin-4-yl)amino]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[(6-Iodoquinazolin-4-yl)amino]phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(6-Iodoquinazolin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural Features :

  • Quinazoline Core : The planar aromatic system facilitates π-π stacking interactions, enhancing binding to biological targets.
  • Aminophenol Moiety: The phenol group contributes to solubility in polar solvents and enables hydrogen bonding, critical for bioactivity .

Key Observations :

  • Synthetic Efficiency: The dimethoxy derivative achieves near-quantitative yield (98%) under milder conditions (ethanol, reflux), whereas the iodo analog requires harsher POCl3-mediated steps .
Solubility and Bioavailability
Compound Solubility (Water) LogP Bioavailability Score
3-[(6-Iodoquinazolin-4-yl)amino]phenol Sparingly soluble 3.2 0.55
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol Highly soluble 1.8 0.72
  • The iodo substituent reduces aqueous solubility due to its hydrophobic nature, whereas methoxy groups enhance water compatibility via hydrogen bonding .
  • The higher bioavailability score of the dimethoxy derivative correlates with improved solubility and BBB permeability .

Analytical Characterization

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures, confirming the planar quinazoline core and substituent orientations .
  • Spectroscopy: 1H/13C NMR and IR data validate the presence of the iodo group (δ 7.8–8.2 ppm for aromatic protons) and phenolic –OH (broad peak at 3300 cm⁻¹) .

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